molecular formula C15H14ClN3O3 B5879905 1-[2-(3-Chlorophenyl)ethyl]-3-(3-nitrophenyl)urea

1-[2-(3-Chlorophenyl)ethyl]-3-(3-nitrophenyl)urea

Cat. No.: B5879905
M. Wt: 319.74 g/mol
InChI Key: DNPQHUNBAVOUPV-UHFFFAOYSA-N
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Description

1-[2-(3-Chlorophenyl)ethyl]-3-(3-nitrophenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group and a nitrophenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Chlorophenyl)ethyl]-3-(3-nitrophenyl)urea typically involves the reaction of 3-chlorophenylethylamine with 3-nitrophenyl isocyanate. The reaction is carried out in an organic solvent such as benzene or toluene at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-Chlorophenyl)ethyl]-3-(3-nitrophenyl)urea can undergo various chemical reactions, including

Properties

IUPAC Name

1-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3/c16-12-4-1-3-11(9-12)7-8-17-15(20)18-13-5-2-6-14(10-13)19(21)22/h1-6,9-10H,7-8H2,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPQHUNBAVOUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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